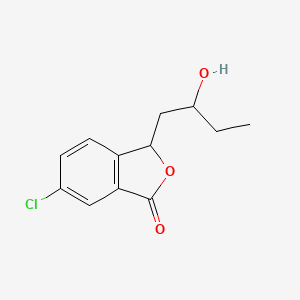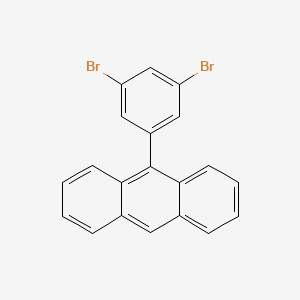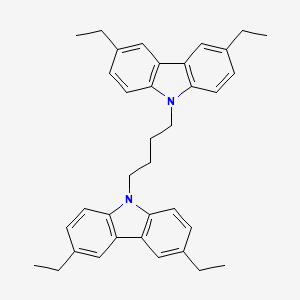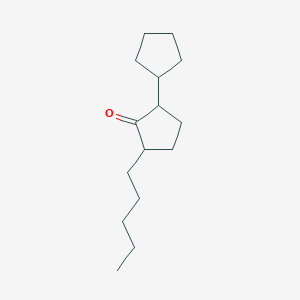
2-n-Pentyl-5-cyclopentylcyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-Pentyl-5-cyclopentylcyclopentanone: is an organic compound with a complex structure that includes both pentyl and cyclopentyl groups attached to a cyclopentanone core. This compound is a colorless liquid with a complex floral, aromatic, fruity odor and a lactonic undertone . It is used in various applications, including fragrances and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-n-Pentyl-5-cyclopentylcyclopentanone is typically synthesized through an aldol condensation reaction. This involves the condensation of cyclopentanone with the corresponding aliphatic aldehydes to form 2-alkylidenecyclopentanone, followed by hydrogenation of the double bond . The aldol reaction can be efficiently performed using nitrogen-containing bases such as proline and piperidine in the presence of acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation is common to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-n-Pentyl-5-cyclopentylcyclopentanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
Chemistry: 2-n-Pentyl-5-cyclopentylcyclopentanone is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and fragrances .
Biology and Medicine:
Industry: In the fragrance industry, this compound is valued for its unique odor profile and is used in jasmine, herbal, and lavender compositions .
Mécanisme D'action
The exact mechanism of action for 2-n-Pentyl-5-cyclopentylcyclopentanone is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
2-Heptylcyclopentanone: Similar in structure but with a heptyl group instead of a pentyl group.
Cyclopentanone: The core structure without the pentyl and cyclopentyl groups.
Uniqueness: 2-n-Pentyl-5-cyclopentylcyclopentanone is unique due to its specific combination of functional groups, which imparts distinct chemical properties and applications, particularly in the fragrance industry.
Propriétés
Numéro CAS |
496923-10-5 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2-cyclopentyl-5-pentylcyclopentan-1-one |
InChI |
InChI=1S/C15H26O/c1-2-3-4-9-13-10-11-14(15(13)16)12-7-5-6-8-12/h12-14H,2-11H2,1H3 |
Clé InChI |
WZNNZIAZTJFUDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(C1=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
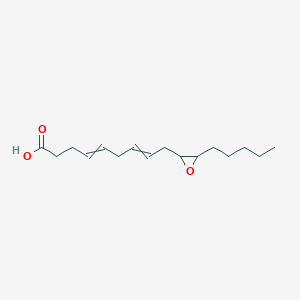
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
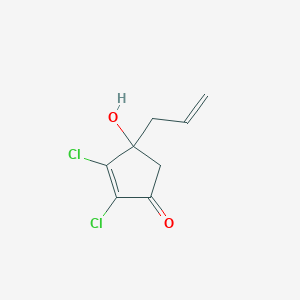
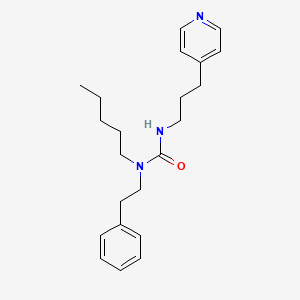
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)

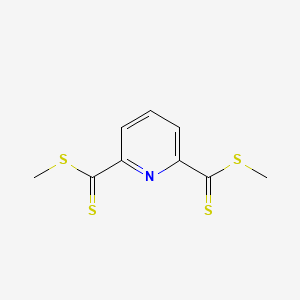
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

